Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate
CAS No.: 1415109-59-9
Cat. No.: VC5990629
Molecular Formula: C17H27N3O2
Molecular Weight: 305.422
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1415109-59-9 |
---|---|
Molecular Formula | C17H27N3O2 |
Molecular Weight | 305.422 |
IUPAC Name | tert-butyl 4-[[4-(aminomethyl)phenyl]methyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-13,18H2,1-3H3 |
Standard InChI Key | FOMCSHUOASRGHK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-[[4-(aminomethyl)phenyl]methyl]piperazine-1-carboxylate, reflects its two primary functional groups: a piperazine ring substituted at the 1-position with a tert-butyl carbamate group and at the 4-position with a 4-(aminomethyl)benzyl moiety. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, confers conformational flexibility, while the aromatic benzyl group enhances hydrophobic interactions with biological targets.
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS No. | 1415109-59-9 |
Molecular Formula | |
Molecular Weight | 305.42 g/mol |
Purity | 95% |
Storage Conditions | 2–8°C, inert atmosphere, dark |
Hazard Statements | H302, H315, H319, H335 |
The tert-butyl group enhances steric bulk, protecting the carbamate moiety from enzymatic degradation, a feature exploited in prodrug design. The aminomethylbenzyl substituent introduces a primary amine, enabling further derivatization via amidation or Schiff base formation .
Spectroscopic and Analytical Data
While detailed spectroscopic data (e.g., NMR, IR) are absent in available sources, the Standard InChI key (InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-13,18H2,1-3H3) provides a unique identifier for computational modeling and database referencing. The compound’s solubility profile is inferred from its structure: moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to the hydrophobic tert-butyl and benzyl groups.
Synthesis and Industrial Production
Industrial Manufacturing Considerations
Scaling up production necessitates optimizing yield and minimizing waste. Continuous flow reactors could enhance reaction control and throughput, while automated purification systems (e.g., chromatography, crystallization) ensure consistent purity ≥95% . Industrial protocols likely employ inert atmospheres and low temperatures to preserve the tert-butyl group’s integrity during synthesis .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Piperazine derivatives are pivotal in drug discovery due to their bioavailability and ability to modulate central nervous system (CNS) targets. This compound’s aminomethyl group allows conjugation with carboxylic acids or carbonyl compounds, facilitating the creation of libraries for high-throughput screening. For example, coupling with aryl halides via Buchwald-Hartwig amination could yield novel dopamine or serotonin receptor ligands.
Therapeutic Target Exploration
Although direct pharmacological data are lacking, structurally related piperazines exhibit affinity for:
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5-HT₁A receptors: Implicated in anxiety and depression.
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Dopamine D₂ receptors: Targets for antipsychotics.
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Histamine H₁ receptors: Mediators of allergic responses.
The tert-butyl carbamate may serve as a protecting group, removable under acidic conditions to generate primary amines in active pharmaceutical ingredients (APIs).
Biological Activities and Mechanistic Insights
Putative Mechanisms of Action
The compound’s potential bioactivity stems from its ability to:
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Chelate metal ions: The piperazine nitrogen atoms may bind zinc or iron in enzymatic active sites.
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Penetrate lipid bilayers: The hydrophobic tert-butyl and benzyl groups enhance blood-brain barrier permeability, relevant for CNS drug development.
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Modulate protein-protein interactions: The rigid yet flexible structure could disrupt signaling complexes in inflammatory pathways.
Table 2: Structural and Functional Analogues
Compound Name | Key Structural Difference | Potential Application |
---|---|---|
Tert-butyl 4-(4-fluorobenzyl)piperazine-1-carboxylate | Fluorine substitution at benzyl | Anticancer agents |
Tert-butyl 4-(2-aminomethyl)piperidine-1-carboxylate | Piperidine core | Analgesics |
Tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate | Nitro group at benzyl | Antibacterial agents |
Fluorine or nitro substitutions alter electronic properties, influencing target binding and metabolic stability.
Parameter | Recommendation |
---|---|
Storage | 2–8°C, inert atmosphere (e.g., argon), darkness |
Personal Protection | Gloves, goggles, respirator for dust |
First Aid Measures | Rinse skin/eyes with water; seek medical help |
Disposal | Incinerate in approved facilities |
Precautionary Measures
Key precautions include avoiding inhalation (P261), using non-sparking tools (P242), and grounding equipment to prevent static discharge (P240) . Spills should be contained with inert absorbents and disposed of as hazardous waste.
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